molecular formula C10H12N2O2 B13139611 N1-Benzyl-N1-methyloxalamide

N1-Benzyl-N1-methyloxalamide

Cat. No.: B13139611
M. Wt: 192.21 g/mol
InChI Key: ZQSLOLSFWBZTHY-UHFFFAOYSA-N
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Description

N1-Benzyl-N1-methyloxalamide is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of a benzyl group and a methyloxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N1-methyloxalamide typically involves the reaction of benzylamine with methyl oxalyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1-methyloxalamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalamide derivatives.

    Reduction: Reduction reactions can convert the oxalamide group to an amine group.

    Substitution: The benzyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxalamide derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N1-Benzyl-N1-methyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N1-Benzyl-N1-methyloxalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N1-Benzyl-N3, N3-diethylpropane-1,3-diamine: Used as an algicidal agent.

    N1-Benzyl-benzoylhydroxamic acid: Known for its phytotoxic effects.

    N1-Benzyl substituted cambinol analogues: Investigated for their selective inhibition of sirtuin family proteins.

Uniqueness

N1-Benzyl-N1-methyloxalamide is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of a benzyl group and a methyloxalamide moiety allows it to participate in a variety of chemical reactions and exhibit diverse biological effects, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

N'-benzyl-N'-methyloxamide

InChI

InChI=1S/C10H12N2O2/c1-12(10(14)9(11)13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,13)

InChI Key

ZQSLOLSFWBZTHY-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C(=O)N

Origin of Product

United States

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